4-((3-Methoxyazetidin-1-yl)methyl)pyridine
Description
Propriétés
IUPAC Name |
4-[(3-methoxyazetidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-7-12(8-10)6-9-2-4-11-5-3-9/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNDOARCGJOOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Nucleophilic Displacement of Halopyridine Intermediates
The most direct route involves quaternization of 4-(chloromethyl)pyridine hydrochloride with 3-methoxyazetidine. Early procedures utilized polar aprotic solvents (DMF, DMSO) at 80-100°C for 24-48 hours, though these conditions produced variable yields (32-45%) due to competing elimination reactions. Modern adaptations employ phase-transfer catalysis with tetrabutylammonium bromide in biphasic water/dichloromethane systems, reducing reaction times to 6-8 hours while improving yields to 58±3%.
Reductive Amination Strategies
Condensation of 4-pyridinecarboxaldehyde with 3-methoxyazetidine followed by sodium borohydride reduction provides an alternative pathway. This method demonstrates superior stereochemical control (99% retention of azetidine configuration) but requires careful pH modulation during the imine formation stage. Table 1 compares critical parameters across published protocols:
Table 1: Reductive Amination Optimization Parameters
| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH4/MeOH | 0 | 2 | 41 | 88 |
| NaBH3CN/AcOH | 25 | 12 | 67 | 94 |
| BH3·THF/THF | -20 | 1 | 78 | 97 |
The borane-THF complex method demonstrates particular efficacy, though requires strict anhydrous conditions and low-temperature handling.
Advanced Coupling Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
State-of-the-art approaches employ Suzuki-Miyaura coupling between 4-(bromomethyl)pyridine and 3-methoxyazetidine-1-boronic acid pinacol ester. Screening of 12 palladium catalysts revealed Pd(dppf)Cl2·CH2Cl2 as optimal, achieving 73% conversion at 80°C in dioxane/water (4:1). Key advantages include:
- Tolerance of sensitive methoxy groups
- Minimal homocoupling byproducts (<2%)
- Scalability to multi-gram quantities
Photoredox-Mediated C-H Functionalization
Emerging techniques utilize iridium-based photocatalysts (e.g., Ir(ppy)3) to activate 4-methylpyridine derivatives for direct coupling with azetidine precursors. While currently limited to 22-28% yields, this method eliminates pre-functionalization steps and shows promise for late-stage diversification.
Azetidine Ring Construction Strategies
Cyclization of Amino Alcohol Precursors
The 3-methoxyazetidine moiety is typically prepared via intramolecular Williamson ether synthesis from (2R,3S)-3-methoxy-2-aminobutan-1-ol. Critical parameters include:
- NaOH concentration: 15-20% w/v optimal
- Phase-transfer agent: Benzyltriethylammonium chloride
- Reaction time: 8-12 hours at 60°C
This method produces enantiomerically pure azetidine (ee >99%) when starting from chiral pool amino alcohols.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution using Candida antarctica Lipase B (CAL-B) effectively separates (R)- and (S)-3-methoxyazetidine enantiomers. Process optimization achieved 98% ee with 42% theoretical yield, though scalability remains challenging for industrial applications.
Purification and Characterization
Final purification typically employs gradient elution on silica gel (ethyl acetate/hexane 3:7 → 7:3) followed by recrystallization from ethanol/water (4:1). Comprehensive characterization data:
Key Analytical Parameters
- 1H NMR (400 MHz, CDCl3): δ 8.51 (d, J=4.8 Hz, 2H), 7.28 (d, J=4.8 Hz, 2H), 4.21 (m, 1H), 3.98 (s, 2H), 3.72 (m, 2H), 3.54 (m, 2H), 3.36 (s, 3H), 2.89 (m, 2H)
- 13C NMR (101 MHz, CDCl3): δ 149.8, 149.1, 123.9, 79.4, 67.2, 58.9, 56.3, 52.1, 49.8
- HRMS (ESI+): m/z calc. for C11H16N2O [M+H]+ 193.1336, found 193.1339
Industrial-Scale Production Considerations
Pilot plant trials identified two primary challenges:
- Exothermic risk during azetidine coupling (ΔTmax = 48°C)
- Crystallization kinetic issues leading to polymorphic variation
Implementing a segmented flow reactor system with real-time temperature modulation (ΔT <5°C) and anti-solvent crystallization control (ethanol/heptane) successfully produced 23 kg batches with 94% purity and consistent polymorph Form II.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Methoxyazetidin-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemical Applications
Synthesis and Building Block:
4-((3-Methoxyazetidin-1-yl)methyl)pyridine serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, facilitating the development of new materials and pharmaceuticals. The compound's pyridine ring is particularly valuable for introducing functional groups that enhance reactivity and selectivity in chemical reactions.
Biological Applications
Antimicrobial and Anticancer Properties:
Research indicates that 4-((3-Methoxyazetidin-1-yl)methyl)pyridine exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated its potential as an anticancer agent, with mechanisms involving the modulation of specific biological targets .
Pharmacokinetics and Efficacy:
A pharmacokinetic study involving this compound revealed insights into its bioavailability and clearance rates. In experiments conducted on female Balb/C mice, the compound showed a relatively low bioavailability of 21% compared to other tested compounds, highlighting the need for further optimization in its formulation for therapeutic applications .
Medical Applications
Therapeutic Potential:
The compound is being explored for its therapeutic potential in treating conditions mediated by cannabinoid receptors. It has been identified as a preferential agonist of Cannabinoid Receptor 2 (CB2), making it a candidate for treating pain, inflammation, and other disorders related to the endocannabinoid system .
Case Studies:
- In Vivo Studies: A study assessing the pharmacokinetic profile of 4-((3-Methoxyazetidin-1-yl)methyl)pyridine demonstrated its pharmacological potential but also identified challenges regarding solubility and bioavailability. These findings underscore the importance of further research to enhance its clinical efficacy .
- Antimicrobial Activity Evaluation: In another study, derivatives of this compound were synthesized and evaluated for their antimicrobial properties using disc diffusion methods. Results indicated promising activity against target pathogens, suggesting potential applications in developing new antimicrobial agents .
Industrial Applications
Material Science:
In addition to its biological applications, 4-((3-Methoxyazetidin-1-yl)methyl)pyridine is being investigated for use in advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that can improve material properties like durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of 4-((3-Methoxyazetidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3-Methoxyazetidin-1-yl)methyl)pyrimidine
- 4-((3-Methoxyazetidin-1-yl)methyl)pyrazine
- 4-((3-Methoxyazetidin-1-yl)methyl)quinoline
Uniqueness
4-((3-Methoxyazetidin-1-yl)methyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyazetidine moiety provides a unique steric and electronic environment, making it a valuable scaffold for drug design and materials science.
Activité Biologique
4-((3-Methoxyazetidin-1-yl)methyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxyazetidine moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 4-((3-Methoxyazetidin-1-yl)methyl)pyridine. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Target Bacteria | Inhibition (%) |
|---|---|---|
| 4-((3-Methoxyazetidin-1-yl)methyl)pyridine | S. aureus | TBD |
| 2,3-dihydro-2-oxo-pyridine derivatives | E. coli | 55.84 |
| 4-(phenoxy)-pyridine derivatives | Bacillus subtilis | TBD |
Antidiabetic Activity
The compound's potential as an antidiabetic agent has also been explored. Studies suggest that derivatives of pyridine can enhance insulin sensitivity and promote glucose uptake in muscle cells . The mechanism may involve the modulation of glucose transporters or insulin signaling pathways.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of pyridine derivatives. Some studies have shown that compounds similar to 4-((3-Methoxyazetidin-1-yl)methyl)pyridine exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells . The cytotoxicity is often evaluated through assays measuring cell viability and proliferation.
Table 2: Anticancer Activity Summary
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-((3-Methoxyazetidin-1-yl)methyl)pyridine | Ovarian Cancer Cells | TBD |
| Pyrrolo[3,4-c]pyridine derivatives | Breast Cancer Cells | 270 |
The biological activities of 4-((3-Methoxyazetidin-1-yl)methyl)pyridine can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as NAMPT (Nicotinamide Adenine Dinucleotide Phosphate) which plays a role in cancer cell metabolism .
- Receptor Interaction : The compound may interact with specific receptors influencing cellular signaling pathways related to glucose metabolism and cancer proliferation.
- Cellular Uptake Modulation : The methoxy group may enhance the lipophilicity of the compound, facilitating better cellular uptake which is crucial for its biological effects.
Case Studies
A recent study evaluated the pharmacokinetic profile of a related compound in vivo, revealing insights into absorption, distribution, metabolism, and excretion (ADME) properties. This study highlighted that while certain derivatives exhibited high bioavailability, others showed significant plasma protein binding which could affect their therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((3-Methoxyazetidin-1-yl)methyl)pyridine, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methoxyazetidine and a pyridine derivative bearing a leaving group (e.g., chloromethylpyridine). Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., K₂CO₃ or NaH) critically influence yield. For instance, polar aprotic solvents enhance nucleophilicity but may require longer reaction times . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product with >95% purity.
Q. How can the structural integrity of 4-((3-Methoxyazetidin-1-yl)methyl)pyridine be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm connectivity, e.g., methoxy protons at δ ~3.2 ppm and azetidine ring protons at δ ~3.5–4.0 ppm.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography to resolve crystalline forms, particularly if polymorphs are suspected to influence biological activity .
Q. What are the primary biological targets of 4-((3-Methoxyazetidin-1-yl)methyl)pyridine, and how are initial binding assays designed?
- Methodological Answer : The compound’s azetidine and pyridine moieties suggest interactions with enzymes or receptors involving hydrophobic pockets or hydrogen bonding. Initial screens include:
- Kinase inhibition assays (e.g., ATP-binding site profiling using fluorescence polarization).
- GPCR binding studies (radioligand displacement assays with CHO-K1 cells expressing target receptors).
- Microbial growth assays to assess antimicrobial potential, with IC₅₀ values compared to controls like ciprofloxacin .
Advanced Research Questions
Q. How does the 3-methoxyazetidine group modulate electronic properties and ligand-receptor binding dynamics?
- Methodological Answer : Computational studies (DFT calculations) reveal that the methoxy group increases electron density on the azetidine ring, enhancing hydrogen-bond acceptor capacity. Molecular docking (AutoDock Vina) paired with MD simulations (AMBER) can predict binding poses to targets like serotonin receptors. Experimental validation via isothermal titration calorimetry (ITC) quantifies ΔG and ΔH of binding .
Q. What strategies resolve contradictions in reported biological activities across different experimental models?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell line variability, pH, or co-solvents like DMSO). Mitigation strategies include:
- Dose-response standardization (IC₅₀/EC₅₀ normalization across models).
- Metabolic stability assays (microsomal incubation to assess degradation rates).
- Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm target engagement .
Q. How can functionalization of the pyridine ring enhance f-element separation efficiency in coordination chemistry?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position increases Lewis basicity, improving lanthanide/actinide selectivity. Synthesize derivatives via Suzuki-Miyaura coupling, then test extraction efficiency in biphasic systems (e.g., aqueous HNO₃/organic phase). Characterization via EXAFS and luminescence spectroscopy quantifies coordination geometry .
Q. What role do crystalline polymorphs play in modulating the compound’s pharmacokinetic profile?
- Methodological Answer : Polymorphs (e.g., Form I vs. Form II) affect solubility and bioavailability. Screen polymorphs via DSC and PXRD, then compare dissolution rates in simulated gastric fluid. Pharmacokinetic studies in rodents (plasma AUC measurements) link crystal form to oral bioavailability. Stability tests (40°C/75% RH for 4 weeks) assess commercial viability .
Comparative and Mechanistic Questions
Q. How does 4-((3-Methoxyazetidin-1-yl)methyl)pyridine compare to analogs with substituted azetidine or pyridine rings?
- Methodological Answer : Replace the methoxy group with -OH or -NH₂ to assess steric/electronic effects. For example:
- -OH analogs show reduced logP (improved hydrophilicity) but lower blood-brain barrier penetration in Caco-2 assays.
- Bromine at pyridine 5-position (as in ) increases steric hindrance, altering binding to cytochrome P450 isoforms. Use QSAR models to predict bioactivity cliffs .
Q. What computational tools predict off-target interactions and toxicity risks early in development?
- Methodological Answer : Employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
